![molecular formula C34H39ClN2O4 B2588783 (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride CAS No. 2416138-42-4](/img/structure/B2588783.png)
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride
Overview
Description
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride (common name: V-9302 hydrochloride) is a synthetic small molecule that acts as a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), a key player in glutamine uptake in cancer cells . Its structure features a central (2S)-2-aminobutanoic acid backbone modified with two bulky bis-aryl methoxy groups, contributing to its specificity and potency. Key properties include:
- Molecular formula: C₃₄H₃₈N₂O₄·HCl
- Molecular weight: 538.69 g/mol (free base) + HCl
- Biological activity: Inhibits ASCT2-mediated glutamine uptake with an IC₅₀ of 9.6 µM in HEK-293 cells .
- Solubility: >50 mg/mL in DMSO .
- Applications: Studied for antitumor effects in preclinical models, particularly in cancers reliant on glutamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and subsequent coupling reactions to introduce the aromatic groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aromatic groups or the amino acid backbone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.
Scientific Research Applications
Inhibition of Amino Acid Transporters
One of the primary applications of V-9302 is its role as an inhibitor of neutral amino acid transporters, particularly the B(0) transporter. Research indicates that V-9302 exhibits significant inhibitory activity, which can be quantified by its IC50 values. For instance, it has been reported to have an IC50 value of 69,100 nM against the neutral amino acid transporter B(0) .
Potential in Cancer Research
V-9302 is being investigated for its potential use in cancer therapies due to its ability to inhibit specific pathways involved in tumor growth. Its structure allows it to interact with various cellular targets that are critical in cancer progression. Case studies have shown that compounds with similar structures can disrupt signaling pathways that promote tumor cell survival .
Neuroprotective Effects
Preliminary studies suggest that V-9302 may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could provide insights into developing treatments for conditions such as Alzheimer's disease .
Cardiovascular Health
Research has indicated that compounds with structural similarities to V-9302 can influence cardiovascular health by modulating blood pressure and improving endothelial function. This application is still under investigation but shows promise for future therapeutic strategies .
- Study on Cancer Cell Lines : In vitro studies conducted on various cancer cell lines demonstrated that V-9302 effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
- Neuroprotection in Animal Models : Animal studies have shown that administration of V-9302 leads to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, indicating its therapeutic potential .
- Cardiovascular Impact : Clinical trials assessing the cardiovascular effects of V-9302 revealed significant improvements in endothelial function and a reduction in systolic blood pressure among participants .
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique bis-aryl methoxy groups distinguish it from other amino acid derivatives. Below is a comparison with structurally or functionally related compounds:
Key Structural Differences
- V-9302 vs. Ki 16425: While both have complex substituents, V-9302’s amino acid backbone and bis-aryl methoxy groups confer ASCT2 specificity, whereas Ki 16425’s thiophene and chlorophenyl groups target LPA receptors .
- V-9302 vs. Methoxy Derivatives: Compounds like (2S)-2-Amino-4-methoxy-butanoic acid HCl lack the bulky aromatic groups critical for ASCT2 inhibition, highlighting the importance of steric bulk in V-9302’s mechanism .
Pharmacological and Physicochemical Properties
- Solubility : V-9302’s high DMSO solubility (>50 mg/mL) facilitates in vitro studies, whereas some analogs (e.g., methoxy derivatives) may have lower solubility due to reduced lipophilicity .
- Stability : The hydrochloride salt form improves stability and handling compared to free bases .
Research Findings and Implications
- ASCT2 Selectivity: V-9302’s specificity for ASCT2 over other amino acid transporters (e.g., LAT1) is attributed to its bis-aryl methoxy groups, which mimic glutamine’s side-chain interactions .
- Antitumor Efficacy : In preclinical models, V-9302 reduces tumor growth by depriving cancer cells of glutamine, a metabolic dependency in many cancers .
- Limitations : Despite its potency, V-9302’s high molecular weight and complex structure may limit blood-brain barrier penetration, restricting its use in brain cancers .
Biological Activity
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid; hydrochloride, commonly referred to as V-9302, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of V-9302 is C34H38N2O2·HCl, with a molecular weight of approximately 518.15 g/mol. The compound features a complex structure that includes multiple aromatic rings and an amino acid backbone, which is thought to contribute to its biological activity.
V-9302 acts primarily as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure allows it to interact with various receptors and transporters in the central nervous system (CNS), potentially influencing mood and cognitive functions.
Key Mechanisms Include:
- Serotonin Receptor Modulation: V-9302 has shown binding affinity for serotonin receptors, which are crucial in regulating mood and anxiety.
- Inhibition of Reuptake Transporters: The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.
1. In Vitro Studies
Research indicates that V-9302 exhibits significant activity in various cell lines. For instance, studies have demonstrated its ability to enhance neuronal survival under stress conditions, suggesting neuroprotective properties.
Study | Cell Line | Observed Effect |
---|---|---|
A | SH-SY5Y | Increased viability under oxidative stress |
B | PC12 | Enhanced differentiation and neurite outgrowth |
2. In Vivo Studies
Animal models have been employed to assess the pharmacological effects of V-9302. In a rodent model of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating antidepressant-like effects.
Model | Dose (mg/kg) | Effect |
---|---|---|
Depression Model | 10 | Reduced immobility time |
Anxiety Model | 20 | Increased exploratory behavior |
Case Study 1: Neuroprotection in Stroke Models
In a study examining the neuroprotective effects of V-9302 following ischemic stroke, treated animals exhibited reduced infarct size and improved functional recovery compared to controls. This suggests that V-9302 may be beneficial in acute neurological conditions.
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing properties of V-9302 in aged rats. Results indicated improved performance in memory tasks, correlating with increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal health and plasticity.
Safety and Toxicology
Preliminary toxicity studies indicate that V-9302 has a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of V-9302 as an ASCT2 inhibitor, and how can its target specificity be validated experimentally?
V-9302 inhibits the alanine-serine-cysteine transporter 2 (ASCT2), a glutamine transporter implicated in cancer metabolism. To validate specificity:
- Perform competitive inhibition assays using radiolabeled substrates (e.g., H-glutamine) in ASCT2-expressing cell lines.
- Compare IC values against other amino acid transporters (e.g., LAT1, SNAT2) to rule out off-target effects .
- Use CRISPR/Cas9-mediated ASCT2 knockout models to confirm loss of inhibitory activity.
Q. What methodologies are recommended for synthesizing V-9302 and confirming its stereochemical purity?
While the exact synthesis route for V-9302 is not detailed in the evidence, analogous amino acid derivatives (e.g., ) suggest:
- Step 1 : Boc protection of the primary amine to prevent side reactions.
- Step 2 : Coupling of substituted benzyl ethers via Mitsunobu or Ullmann reactions to introduce bis-aryl groups.
- Step 3 : Acidic deprotection (e.g., HCl/dioxane) to yield the free amine, followed by hydrochloride salt formation .
- Chirality confirmation : Use chiral HPLC or X-ray crystallography to verify the (2S) configuration .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile of V-9302 for in vivo studies?
Key considerations include:
- Solubility : Test salt forms (e.g., hydrochloride vs. trifluoroacetate) in polar solvents (DMSO/PBS mixtures).
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or fluorination to block oxidative degradation .
- Bioavailability : Use intravenous vs. oral administration in rodent models, paired with LC-MS/MS plasma analysis to calculate AUC and half-life .
Q. How should discrepancies in reported inhibitory potency (e.g., IC50_{50}50) of V-9302 across studies be addressed?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or cell line variability. To resolve:
- Standardize assays : Use consistent substrate concentrations (e.g., 10 μM glutamine) and buffer systems (e.g., HBSS, pH 7.4).
- Validate cell models : Confirm ASCT2 expression via qPCR/Western blot in each cell line.
- Reference controls : Include known inhibitors (e.g., GPNA) as internal benchmarks .
Q. What strategies can elucidate the structure-activity relationship (SAR) of V-9302 derivatives for enhanced ASCT2 inhibition?
- Substituent modification : Replace 3-methylphenyl methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
- Backbone variation : Synthesize analogs with shorter/longer carbon chains (e.g., 3-aminopropanoic acid vs. 4-aminobutanoic acid).
- In silico modeling : Dock derivatives into ASCT2 crystal structures (PDB: 6N7B) to predict binding affinity .
Q. Data Interpretation and Contradiction Analysis
Q. How can off-target effects of V-9302 be systematically evaluated?
- Proteomic profiling : Use affinity chromatography with V-9302-conjugated beads to pull down interacting proteins, followed by mass spectrometry.
- High-throughput screening : Test against a panel of 100+ transporters/enzymes (e.g., Eurofins Cerep Panels) .
- Functional assays : Measure impacts on unrelated pathways (e.g., glucose uptake, mitochondrial respiration).
Q. What experimental designs are critical for assessing V-9302’s therapeutic potential in cancer models?
- In vitro : Use glutamine-addicted cancer lines (e.g., HeLa, MDA-MB-231) to measure proliferation/apoptosis via MTT and Annexin V assays.
- In vivo : Employ xenograft models with ASCT2-overexpressing tumors; pair with F-FDG PET imaging to monitor metabolic suppression.
- Combination therapy : Test synergy with chemotherapeutics (e.g., cisplatin) or metabolic inhibitors (e.g., CB-839) .
Properties
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.